molecular formula C13H13ClFNO4 B11827194 6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one

6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one

Cat. No.: B11827194
M. Wt: 301.70 g/mol
InChI Key: XAJJIFHUOODCQU-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of 6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    5-Fluoroindole: Known for its use in medicinal chemistry.

    3-Hydroxyindole: Studied for its antioxidant properties. Compared to these compounds, 6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C13H13ClFNO4

Molecular Weight

301.70 g/mol

IUPAC Name

6-chloro-5-fluoro-3-hydroxy-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-indol-2-one

InChI

InChI=1S/C13H13ClFNO4/c1-12(19-2-3-20-12)6-13(18)7-4-9(15)8(14)5-10(7)16-11(13)17/h4-5,18H,2-3,6H2,1H3,(H,16,17)

InChI Key

XAJJIFHUOODCQU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2(C3=CC(=C(C=C3NC2=O)Cl)F)O

Origin of Product

United States

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